molecular formula C15H26O B072145 gamma-Eudesmol CAS No. 1209-71-8

gamma-Eudesmol

Cat. No.: B072145
CAS No.: 1209-71-8
M. Wt: 222.37 g/mol
InChI Key: WMOPMQRJLLIEJV-IUODEOHRSA-N
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Description

Gamma-eudesmol (γ-eudesmol) is a sesquiterpenoid belonging to the eudesmane, isoeudesmane, or cycloeudesmane subclass. Its chemical formula is C₁₅H₂₆O (molecular weight: 222.37 g/mol), characterized by a hydroxyl group on the eudesmane backbone . This compound exhibits low water solubility (0.0819 g/L) and weak acidity (pKa ~19.35), with a logP of 4.55, indicating high lipophilicity . Its derivatives, such as this compound rhamnoside (C₂₁H₃₆O₅), demonstrate modified solubility (0.81 mg/L) due to glycosylation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Gamma-Eudesmol can be synthesized through various synthetic routes starting from natural precursors. One efficient method involves the stereocontrolled synthesis of derivatives such as (-)-10-epi-5β,11-dihydroxyeudesmane and (-)-4,10-epi-5β,11-dihydroxyeudesmane from (+)-dihydrocarvone. This synthesis highlights the use of substrate-directable epoxidation and homogeneous hydrogenation to control the stereochemistry at specific carbon positions.

Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as essential oils of certain plants. The extraction process typically includes steam distillation followed by purification steps like chromatography to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Gamma-Eudesmol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxygenated derivatives.

    Reduction: Reduction reactions can convert this compound into more saturated compounds.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using catalysts like palladium on carbon.

    Substitution: Reagents like halogens or alkylating agents under controlled conditions.

Major Products:

Scientific Research Applications

Therapeutic Applications

1. Antinociceptive Activity

Research has demonstrated that gamma-eudesmol exhibits significant antinociceptive properties. A study on the essential oil derived from Guatteria friesiana revealed that this compound constituted 16.8% of the oil and was associated with pain relief mechanisms likely involving opioid receptors and K⁺-ATP channels . This suggests potential applications in pain management therapies.

2. Antimicrobial Properties

This compound has shown promising antimicrobial activity against various pathogens. In a study involving essential oils from Drimys winteri, this compound was identified as one of the major components (39.7%) and exhibited inhibitory effects against Helicobacter pylori, Staphylococcus aureus, Escherichia coli, and Candida albicans . The Minimum Inhibitory Concentration (MIC) for this compound was reported at 64 μg/mL against certain strains, indicating its potential as a natural antimicrobial agent.

3. Antioxidant Activity

The antioxidant capacity of this compound has been explored through various assays. Essential oils containing this compound have demonstrated moderate antioxidant activity, which is crucial for combating oxidative stress in biological systems . This property may be leveraged in food preservation and nutraceutical formulations.

Aromatherapy and Psychosomatic Benefits

This compound is also utilized in aromatherapy due to its calming effects. A study evaluated the impact of aromatherapy massages incorporating blends with this compound on anxiety and pain levels among participants. Results indicated significant reductions in anxiety scores among those receiving aromatherapy treatments compared to control groups . This highlights its potential as a complementary therapy for mental health.

Industrial Applications

1. Food Industry

In the food industry, this compound's antioxidant properties are being investigated for its potential to enhance food preservation. Its ability to inhibit oxidation can improve the shelf life of food products while maintaining nutritional quality .

2. Cosmetic Formulations

The cosmetic industry has also taken interest in this compound for its skin-beneficial properties, including anti-inflammatory effects and moisturizing capabilities. Formulations containing this compound may provide enhanced skin care benefits.

Case Studies

Study Focus Findings
Guatteria friesianaAntinociceptive activityThis compound involved in pain relief mechanisms
Drimys winteriAntimicrobial propertiesEffective against multiple bacterial strains with MIC values reported
Aromatherapy studyPsychological effectsSignificant reduction in anxiety scores with aromatherapy massage

Mechanism of Action

Gamma-Eudesmol exerts its effects through various molecular targets and pathways. It interacts with specific enzymes and receptors in biological systems, leading to its observed biological activities. For example, it has been shown to modulate inflammatory pathways and exhibit antimicrobial properties by disrupting microbial cell membranes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Isomers and Stereoisomers

Gamma-eudesmol shares its core eudesmane skeleton with isomers like alpha-eudesmol (α-eudesmol) and beta-eudesmol (β-eudesmol), differing in hydroxyl group positioning. Stereoisomers such as 10-epi-gamma-eudesmol and 5-epi-7-epi-alpha-eudesmol exhibit distinct spatial arrangements, influencing their biological interactions .

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features CAS Registry Number
This compound C₁₅H₂₆O 222.37 Hydroxyl at C-11, eudesmane backbone 15051-81-7
Alpha-eudesmol C₁₅H₂₆O 222.37 Hydroxyl at C-14 473-16-5
10-epi-gamma-eudesmol C₁₅H₂₆O 222.37 Epimerized hydroxyl at C-10 15051-81-7
This compound rhamnoside C₂₁H₃₆O₅ 368.51 Rhamnose moiety attached to this compound 349112-31-8

Physical and Chromatographic Properties

Retention indices (RI) in gas chromatography (GC) help differentiate these compounds:

  • This compound : RI = 1630–1631
  • Tau-muurolol : RI = 1640
  • Alpha-cadinol: RI = 1652
  • Alpha-eudesmol : RI = 1656

These values reflect variations in volatility and polarity due to structural differences.

Natural Occurrence and Abundance

  • This compound : Found in Eucalyptus globulus (1.20% of essential oil) , Australian Blue Cypress oil , and Amyris balsamifera (West Indian Sandalwood) .
  • Alpha-eudesmol: Present in Magnolia obovata (anxiolytic activity) and Laggera pterodonta .
  • Beta-eudesmol : Dominant in Eucalyptus globulus (4.68% of essential oil) .

Antimicrobial Effects

  • This compound: Inhibits Proteus mirabilis, Staphylococcus epidermidis, and Pseudomonas aeruginosa via binding energy (−6.5 to −7.2 kcal/mol), disrupting bacterial protein synthesis .
  • Alpha-eudesmol : Shows anxiolytic activity by inhibiting acylcarnitine hydrolase, increasing free acylcarnitine levels .
  • Beta-eudesmol : Exhibits anti-inflammatory and antioxidant properties in Cinnamomum species .

Pharmacokinetics and Toxicity

  • This compound rhamnoside: Lower synthetic accessibility (3.14/5) compared to parent compound (4.05/5), with favorable ADMET profiles .
  • Alpha-eudesmol : Higher metabolic stability in silico models compared to this compound .

Biological Activity

Gamma-eudesmol is a naturally occurring sesquiterpenoid alcohol found in various essential oils, particularly in plants of the Asteraceae family. Its biological activities have garnered significant attention in recent years, especially regarding its anticancer, antimicrobial, and antioxidant properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound has the molecular formula C15H26O and is characterized by a bicyclic structure. Its unique configuration contributes to its diverse biological activities.

Anticancer Activity

Research has demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. A study investigated the cytotoxicity of eudesmol isomers (including this compound) on human hepatocellular carcinoma (HepG2) cells. The results indicated that this compound had an IC₅₀ value ranging from 8.86 ± 1.27 to 15.15 ± 1.06 μg/mL, demonstrating significant antiproliferative activity:

Eudesmol IsomerIC₅₀ Range (μg/mL)Cell Lines Tested
α-Eudesmol5.38 - 10.60B16-F10, K562
β-Eudesmol16.51 - 24.57B16-F10, HepG2
γ-Eudesmol 8.86 - 15.15 B16-F10, K562

The mechanisms underlying this cytotoxicity involve the induction of caspase-mediated apoptosis, characterized by loss of mitochondrial membrane potential and activation of caspase-3 in treated cells .

Antimicrobial Activity

This compound also exhibits antimicrobial properties. In a study examining essential oils from various plant species, this compound was shown to have minimum inhibitory concentrations (MIC) against several pathogenic bacteria and fungi:

MicroorganismMIC (μg/mL)
Staphylococcus aureus8
Escherichia coli32
Candida albicans64

These findings suggest that this compound could be a potential candidate for developing natural antimicrobial agents .

Antioxidant Activity

The antioxidant capacity of this compound has been explored in several studies. It has been shown to scavenge free radicals effectively, contributing to its protective effects against oxidative stress-related diseases . The antioxidant activity is attributed to its ability to bind to proteins involved in radical production, thereby reducing cellular damage.

Case Studies and Applications

  • Cancer Treatment : In vivo studies using C57BL/6 mice inoculated with B16-F10 melanoma cells revealed that administration of this compound resulted in tumor growth inhibition rates of up to 37.52% at specific dosages . This highlights its potential as an adjunct therapy in cancer treatment.
  • Aromatherapy : this compound is also utilized in aromatherapy due to its calming effects on the nervous system and potential immunomodulatory benefits . Studies have indicated that aromatherapy incorporating this compound can enhance immune responses by increasing peripheral blood lymphocyte counts.

Properties

IUPAC Name

2-[(2R,4aR)-4a,8-dimethyl-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O/c1-11-6-5-8-15(4)9-7-12(10-13(11)15)14(2,3)16/h12,16H,5-10H2,1-4H3/t12-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMOPMQRJLLIEJV-IUODEOHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC(CCC2(CCC1)C)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C[C@@H](CC[C@]2(CCC1)C)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301017639
Record name Machilol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1209-71-8
Record name (+)-γ-Eudesmol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1209-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Machilol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001209718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Machilol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .GAMMA.-EUDESMOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3M974G2BE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

gamma-Eudesmol
gamma-Eudesmol

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